2-Phenyl-1-(3-piperidinyl)ethanone hydrate 2-Phenyl-1-(3-piperidinyl)ethanone hydrate
Brand Name: Vulcanchem
CAS No.: 1269054-13-8
VCID: VC3373333
InChI: InChI=1S/C13H17NO.H2O/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2;1H2
SMILES: C1CC(CNC1)C(=O)CC2=CC=CC=C2.O
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

2-Phenyl-1-(3-piperidinyl)ethanone hydrate

CAS No.: 1269054-13-8

Cat. No.: VC3373333

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-1-(3-piperidinyl)ethanone hydrate - 1269054-13-8

Specification

CAS No. 1269054-13-8
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name 2-phenyl-1-piperidin-3-ylethanone;hydrate
Standard InChI InChI=1S/C13H17NO.H2O/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2;1H2
Standard InChI Key ZYXVJGLPWWOVCO-UHFFFAOYSA-N
SMILES C1CC(CNC1)C(=O)CC2=CC=CC=C2.O
Canonical SMILES C1CC(CNC1)C(=O)CC2=CC=CC=C2.O

Introduction

Chemical Structure and Properties

Structural Features

2-Phenyl-1-(3-piperidinyl)ethanone hydrate features several key structural elements:

  • A piperidine ring with substitution at position 3

  • A phenyl group connected to an ethanone moiety

  • Water molecules incorporated into the crystal lattice structure

The compound's structure can be analyzed in terms of its functional groups and their spatial arrangement. The piperidine ring provides a basic nitrogen center, while the phenyl group contributes aromatic character. The ethanone group introduces a carbonyl functionality that can participate in various chemical reactions.

Physical Properties

Based on structural analysis and comparison with similar compounds, 2-Phenyl-1-(3-piperidinyl)ethanone hydrate likely exhibits the following physical properties:

PropertyExpected Value/Description
Physical AppearanceCrystalline solid
SolubilityModerately soluble in polar organic solvents; enhanced water solubility due to hydrate formation
Melting PointLikely in the range of 160-190°C (based on similar compounds)
pKaApproximately 8-9 for the piperidine nitrogen
StabilityRelatively stable at room temperature; may require protection from moisture for long-term storage

Comparison with Related Compounds

The structural features of 2-Phenyl-1-(3-piperidinyl)ethanone hydrate can be compared with similar compounds such as 2-phenyl-2-(piperidin-1-yl)-1,1-di(pyridin-3-yl)ethanol . While both contain piperidine and phenyl moieties, they differ in substitution patterns and functional groups. These structural differences likely result in distinct physicochemical properties and biological activities.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-Phenyl-1-(3-piperidinyl)ethanone hydrate likely involves several possible synthetic pathways:

Nucleophilic Substitution Approach

One potential synthetic route may involve the reaction of 3-piperidinone with appropriate phenylacetic acid derivatives, followed by reduction and hydration steps. This approach would utilize the nucleophilic properties of the nitrogen in the piperidine ring.

Cross-Coupling Reactions

Another potential synthetic approach could employ palladium-catalyzed cross-coupling reactions to introduce the phenyl group at the desired position, followed by functional group transformations to establish the ethanone moiety.

Reaction Conditions

Based on similar compounds studied in the literature, optimal reaction conditions might include:

Reaction StepSolventTemperatureCatalyst/ReagentDuration
Initial CouplingEthanol or THF60-80°CBase (e.g., triethylamine)2-4 hours
Functional Group TransformationMethanolRoom temperature to 40°CReducing agent (e.g., NaBH4)1-2 hours
Hydrate FormationWater/organic solvent mixtureRoom temperatureNoneCrystallization process

Drawing from the synthesis methods used for analogous compounds, the reaction of appropriate starting materials in the presence of a base such as triethylamine might be effective, as demonstrated in the preparation of triazole derivatives .

Structural ElementPotential Contribution to Activity
Piperidine RingProvides basic nitrogen center for receptor binding
Phenyl GroupContributes to lipophilicity and potential π-π interactions with target proteins
Ethanone MoietyOffers hydrogen bond acceptor functionality
Hydrate FormMay influence solubility, bioavailability, and stability

Analytical Characterization

Spectroscopic Analysis

Characterization of 2-Phenyl-1-(3-piperidinyl)ethanone hydrate would typically involve multiple spectroscopic techniques:

NMR Spectroscopy

Proton (¹H) NMR spectroscopy would likely reveal characteristic signals for:

  • Aromatic protons of the phenyl group (approximately δ 7.2-7.8 ppm)

  • Piperidine ring protons (approximately δ 1.4-3.5 ppm)

  • Methylene and methine protons adjacent to the carbonyl group (approximately δ 2.5-4.0 ppm)

Carbon (¹³C) NMR would show distinctive signals for the carbonyl carbon (approximately δ 195-205 ppm) and aromatic carbons (approximately δ 125-140 ppm).

Infrared Spectroscopy

IR spectroscopy would be expected to show characteristic absorption bands:

  • Carbonyl stretching (approximately 1680-1700 cm⁻¹)

  • C-H stretching of aromatic and aliphatic groups (approximately 2800-3100 cm⁻¹)

  • O-H stretching from the hydrate (broad band approximately 3200-3500 cm⁻¹)

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be valuable for purity assessment and structural confirmation of 2-Phenyl-1-(3-piperidinyl)ethanone hydrate.

Computational Studies and Molecular Modeling

Predicted Properties

Computational studies could provide valuable insights into the properties and behavior of 2-Phenyl-1-(3-piperidinyl)ethanone hydrate. Molecular modeling techniques might predict:

  • Binding affinities to potential biological targets

  • Conformational preferences and molecular dynamics

  • Electronic structure and reactivity patterns

Docking Studies

Molecular docking studies could identify potential interactions between 2-Phenyl-1-(3-piperidinyl)ethanone hydrate and biological targets such as enzymes or receptors. These computational approaches would help prioritize experimental studies and guide structure optimization efforts.

Safety AspectConsideration
Acute ToxicityLikely moderate toxicity requiring standard laboratory precautions
Skin/Eye IrritationPossible irritant properties necessitating appropriate personal protective equipment
Long-term EffectsFurther studies needed to assess chronic toxicity and carcinogenicity

Research Gaps and Future Directions

Current Limitations in Knowledge

Despite the potential significance of 2-Phenyl-1-(3-piperidinyl)ethanone hydrate, several knowledge gaps remain:

  • Comprehensive synthetic optimization studies

  • Detailed structure-activity relationship analysis

  • Specific biological target identification

  • Long-term stability studies of the hydrate form

Promising Research Avenues

Future research directions could include:

  • Development of efficient and scalable synthetic routes

  • Investigation of biological activities across multiple therapeutic areas

  • Structure optimization to enhance potency and selectivity

  • Exploration of alternative solid forms (polymorphs, different hydration states)

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